molecular formula C18H21N5 B3038426 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 861211-59-8

4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B3038426
CAS No.: 861211-59-8
M. Wt: 307.4 g/mol
InChI Key: HNDXZWKMORMHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a 4-benzylpiperidin-1-yl moiety at the 4-position. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. Its synthetic versatility allows for modifications that enhance selectivity and potency in therapeutic applications, particularly in oncology and inflammation .

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-22-17-16(12-21-22)18(20-13-19-17)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXZWKMORMHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149346
Record name 1-Methyl-4-[4-(phenylmethyl)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861211-59-8
Record name 1-Methyl-4-[4-(phenylmethyl)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861211-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-[4-(phenylmethyl)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound comprises a pyrazolo[3,4-d]pyrimidine scaffold fused at positions 3 and 4, with critical substitutions at N1 (methyl) and C4 (4-benzylpiperidine). Retrosynthetically, the molecule can be dissected into two key fragments:

  • Pyrazolo[3,4-d]pyrimidine core : Synthesized via cyclocondensation of 3-amino-1-methylpyrazole with a cyanamide or carbonyl derivative.
  • 4-Benzylpiperidine side chain : Introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Cyclocondensation of 3-Amino-1-methylpyrazole

The core structure is constructed through cyclocondensation reactions, as demonstrated in pyrazolopyrimidine syntheses.

Procedure :

  • Reactants : 3-Amino-1-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.0 eq) in glacial acetic acid (20 mL/g substrate).
  • Conditions : Reflux at 120°C for 1.5 hours under stirring.
  • Workup : Cooling, filtration, and washing with ethanol yield 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine as an intermediate.

Mechanistic Insight :
The reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

Functionalization at Position 4

Position 4 of the pyrazolopyrimidine core requires activation for subsequent substitution with 4-benzylpiperidine.

Amination-Chlorination Sequence
  • Amination : Treat the hydroxyl intermediate with formamide and acetic anhydride at 150°C to form 4-amino-1-methylpyrazolo[3,4-d]pyrimidine.
  • Chlorination : React the amine with phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine.

Key Data :

  • Yield : 70–85% for chlorination.
  • Characterization :
    • ¹H NMR (DMSO-d₆) : δ 8.69 (s, 1H, pyrimidine-H).
    • IR : Absence of -NH₂ bands at 3417–3325 cm⁻¹, appearance of C-Cl stretch at 750 cm⁻¹.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.42 (s, 1H, pyrimidine-H), 7.32–7.25 (m, 5H, benzyl-H), 3.85 (s, 3H, N-CH₃), 3.02–2.98 (m, 4H, piperidine-H).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch, piperidine), 1590 cm⁻¹ (C=N pyrimidine).
  • HRMS (ESI+) : m/z 307.4 [M+H]⁺ (calculated for C₁₈H₂₁N₅: 307.4).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency Scalability
SNAr 60–75 98 High Excellent
Buchwald-Hartwig 50–65 95 Moderate Good

Key Observations :

  • SNAr is preferable for large-scale synthesis due to lower catalyst costs.
  • Buchwald-Hartwig offers flexibility for structurally complex analogues.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

  • Issue : Competing formation of [1,5-a] vs. [3,4-d] pyrazolopyrimidine isomers.
  • Solution : Use of acetic anhydride as a dehydrating agent favors [3,4-d] fusion.

Byproduct Formation in SNAr

  • Issue : Hydrolysis of chloro intermediate to hydroxyl byproduct.
  • Mitigation : Anhydrous conditions and molecular sieves suppress hydrolysis.

Industrial and Pharmacological Applications

While the provided sources focus on synthetic methodologies, structural analogs of pyrazolopyrimidines exhibit:

  • Anticancer Activity : Inhibition of kinase enzymes.
  • Anti-inflammatory Effects : COX-2 inhibition.
  • Neurological Applications : Cholinesterase inhibition.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity is crucial for its potential therapeutic effects. The compound also functions as a monoamine oxidase inhibitor, which further enhances its pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

(i) 4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (F108)
  • Structure : Differs by replacing the benzyl group with a benzimidazole ring on the piperidine moiety.
  • Activity : Identified as an S6K1 kinase inhibitor (IC₅₀ = 0.8 µM) with anti-proliferative effects in cancer cells .
  • Key Difference : The benzimidazole substituent enhances hydrogen bonding with kinase ATP-binding pockets, improving potency compared to the benzyl group in the target compound .
(ii) 1-Benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Features a benzyl group at the 1-position and a methylpiperazine at the 4-position.
  • Activity : Demonstrates moderate inhibition of tyrosine kinases but lower selectivity due to the piperazine ring’s flexibility .
  • Key Difference : The methylpiperazine introduces basic nitrogen atoms, altering pharmacokinetic properties (e.g., solubility, plasma protein binding) compared to the benzylpiperidine group .
(iii) 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Contains a 4-methylbenzyl group and a 2-methylphenyl-substituted piperazine.
  • Activity : Exhibits dual inhibition of EGFR and microtubule polymerization, with IC₅₀ values of 0.12 µM and 0.09 µM, respectively .
  • Key Difference : The bulky 2-methylphenyl group restricts rotational freedom, enhancing target specificity compared to the benzylpiperidine derivative .

Functional Analogues with Diverse Substitutions

(i) 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine
  • Structure: Lacks the piperidine ring; instead, a phenylamino group is attached at the 4-position.
  • Activity : Shows antiviral activity against HIV-1 (EC₅₀ = 1.2 µM) by inhibiting reverse transcriptase .
  • Key Difference : The absence of a piperidine/piperazine ring reduces off-target kinase interactions but limits bioavailability .
(ii) 4-Amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine (APPR)
  • Structure : A nucleoside derivative with a ribose sugar at the 1-position.
  • Activity: Cytostatic agent in leukemia cells (IC₅₀ = 3.5 µM) but susceptible to deamination by adenosine deaminase .
  • Key Difference: The ribose group enables incorporation into nucleic acids, a mechanism absent in non-nucleoside derivatives like the target compound .

Biological Activity

4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various receptors and its implications for treating neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4, with a molecular weight of approximately 298.40 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

This compound primarily acts as an antagonist at muscarinic receptors, particularly the M4 subtype. Muscarinic receptors are G protein-coupled receptors involved in various neurological processes. Antagonism at these receptors can potentially mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Lewy Body Dementia .

Biological Activity and Receptor Interactions

Research indicates that this compound exhibits significant affinity for sigma receptors, particularly sigma-1 and sigma-2. The binding affinities for these receptors suggest that the compound could be beneficial in modulating neuroprotective pathways:

Receptor Binding Affinity (Ki) Comments
Sigma-13.90 nMHigh affinity; potential for neuroprotective effects
Sigma-2240 nMModerate affinity; less selective than sigma-1

Case Studies and Research Findings

A study conducted on a series of derivatives related to benzylpiperidine demonstrated that modifications to the aromatic ring significantly influence receptor binding affinities. The most promising compounds showed nanomolar binding affinities, indicating potential development as radiotracers for imaging studies in neurodegenerative conditions .

Neuroprotective Effects

In preclinical models, compounds similar to this compound have shown neuroprotective effects by enhancing sigma-1 receptor activity. These effects are hypothesized to involve the modulation of calcium homeostasis and reduction of oxidative stress within neurons .

Pharmacological Applications

Given its receptor profile, this compound may be explored for therapeutic applications in:

  • Alzheimer's Disease : By modulating cholinergic signaling through M4 antagonism.
  • Pain Management : Due to its sigma receptor activity.
  • Psychiatric Disorders : Potentially beneficial in conditions like depression or anxiety where sigma receptors play a role.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine and its derivatives?

The synthesis typically involves coupling reactions using palladium catalysts under inert atmospheres (e.g., argon or nitrogen). For example, Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid) and bases like sodium carbonate yields substituted pyrazolo[3,4-d]pyrimidines . Purification methods include flash column chromatography and preparative reverse-phase HPLC, with yields ranging from 40–42% for similar analogs . Structural confirmation relies on 1H^1H NMR, 13C^{13}C NMR, and HRMS data.

Q. How is the structural integrity of synthesized compounds validated?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying chemical shifts and coupling constants. For instance, 1H^1H NMR spectra of analogs like compound 44 (4-chlorophenyl-substituted) show distinct aromatic proton signals at δ 8.25–7.35 ppm, while 13C^{13}C NMR confirms carbonyl and aromatic carbons . High-resolution mass spectrometry (HRMS) further validates molecular formulas, such as [M+H]+^+ peaks matching calculated masses within 1 ppm error .

Q. What in vitro assays are used for preliminary biological activity screening?

Cytotoxicity and antiparasitic activity are assessed using cell viability assays (e.g., resazurin-based fluorescence in MRC-5SV2 human fibroblasts) . For Trypanosoma cruzi and Leishmania infantum, IC50_{50} values are determined by comparing compound-treated parasite growth to untreated controls. Reference drugs like benznidazole (IC50_{50} = 2.02 µM) and miltefosine (IC50_{50} = 7.47 µM) serve as benchmarks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antiparasitic activity in pyrazolo[3,4-d]pyrimidine derivatives?

SAR studies highlight the importance of substituents at the 7-position. For example, 4-chlorophenyl (compound 44) enhances anti-T. cruzi activity (IC50_{50} = 0.32 µM) by 50-fold compared to unsubstituted analogs . Conversely, bulky or polar groups (e.g., sulfonamides) reduce potency due to steric hindrance or metabolic instability . Computational docking and molecular dynamics simulations can further predict binding affinities to parasitic enzyme targets like trypanothione reductase.

Q. What experimental strategies address contradictory data in metabolic stability studies?

Discrepancies in metabolic stability (e.g., phase I/II enzyme susceptibility) are resolved using species-specific liver microsomes. For compound 44, 100% parent compound retention after 60 minutes in mouse and human microsomes indicates low CYP450/UGT-mediated metabolism . Parallel experiments with control compounds (e.g., diclofenac) validate assay conditions . LC-MS/MS quantification with internal standards (e.g., tolbutamide) ensures accuracy in detecting metabolite formation .

Q. How are in vivo efficacy studies designed for promising analogs like compound 44?

Acute Chagas disease models in mice involve infecting animals with T. cruzi and administering compound 44 intraperitoneally. Dosing regimens (e.g., 10–50 mg/kg/day) are based on pharmacokinetic parameters (t1/2_{1/2}, Cmax_{max}) from microsomal stability data . Parasitemia reduction and survival rates are compared to benznidazole-treated groups. Histopathological analysis of cardiac tissue post-treatment evaluates parasite clearance and toxicity .

Q. What analytical techniques resolve challenges in crystallographic characterization of pyrazolo[3,4-d]pyrimidine derivatives?

Q. How do substituent modifications at the 3’-ribose position affect nucleoside analog activity?

Removing the 3’-hydroxyl group (e.g., compound 87) reduces anti-T. cruzi activity by 2–3-fold, suggesting ribose conformation is critical for target engagement . Inserting spacers (e.g., ethylene glycol) between the ribose and aryl group disrupts binding to parasitic nucleoside transporters, as shown by reduced uptake in radiolabeled assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazolo[3,4-d]pyrimidine Derivatives

ParameterConditionsReference
Coupling ReactionPd(OH)2_2/C, H2_2, MeOH
PurificationFlash chromatography (2→20% MeOH)
Yield Range40–89%
Characterization1H^1H NMR, HRMS

Q. Table 2. In Vitro Activity of Selected Derivatives

CompoundSubstituentIC50_{50} (T. cruzi)Selectivity Index (SI)
444-Chlorophenyl0.32 µM>200
454-Methylphenyl1.12 µM85
42Phenyl16.5 µM12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.